

Menazon: Chemical Identity and Key Properties

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Compound Focus: Menazon

CAS No.: 78-57-9

Cat. No.: S561684

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Menazon is an organophosphate insecticide that functions as an acetylcholinesterase (AChE) inhibitor. The table below summarizes its core chemical and biochemical characteristics [1] [2].

Property	Description
IUPAC Name	S-4,6-diamino-1,3,5-triazin-2-ylmethyl O,O-dimethyl phosphorodithioate [1]
CAS Registry Number	78-57-9 [1] [2]
Chemical Formula	C ₆ H ₁₂ N ₅ O ₂ PS ₂ [1] [2]
Molecular Weight	281.30 g/mol [1] [2]
Pesticide Type	Obsolete organophosphate insecticide (seed dressing) [1]
Mode of Action	Systemic acetylcholinesterase (AChE) inhibitor [1]
IRAC MoA Classification	1B (Organophosphates) [1]
Physical State	Colourless crystalline powder [1]
Melting Point	165 °C [1]
Water Solubility	240 mg/L at 20°C (moderate) [1]

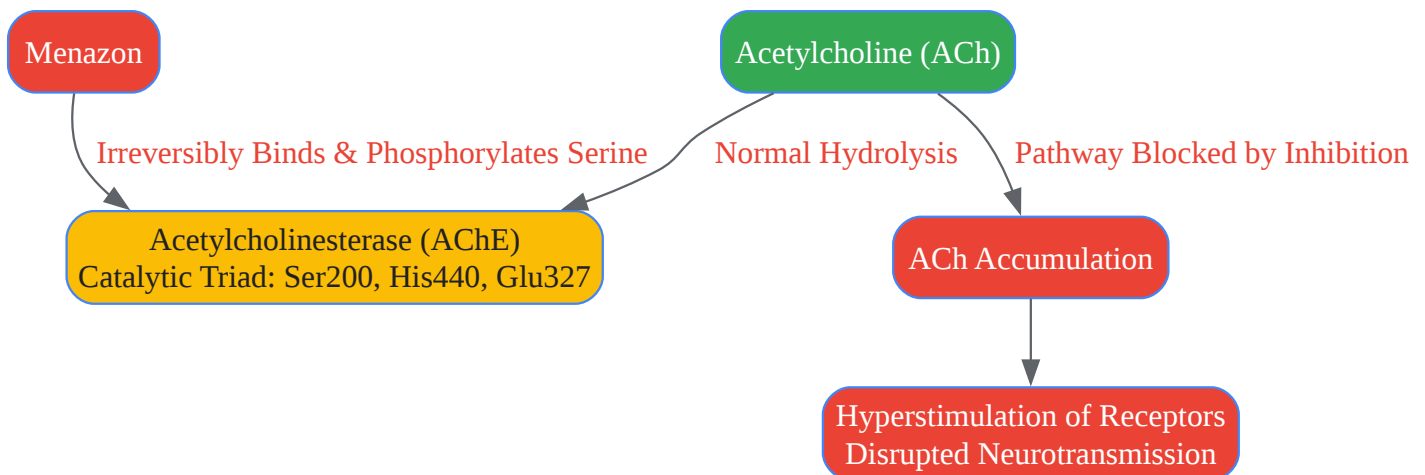
Mechanism of Acetylcholinesterase Inhibition

Menazon is an **irreversible inhibitor** of acetylcholinesterase, meaning it permanently inactivates the enzyme until the body synthesizes new ones [3].

AChE Catalytic Mechanism: The normal function of AChE is to rapidly terminate nerve impulse transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh) into acetate and choline. The catalytic process occurs at the **esteratic subsite**, which features a **catalytic triad** of amino acids: serine (Ser-200), histidine (His-440), and glutamate (Glu-327) [3] [4]. The serine residue plays a critical role in nucleophilic attack on the substrate [3].

Inhibition by Menazon: As an organophosphate, **Menazon** phosphorylates the critical **serine residue** within AChE's active site. This phosphorylation blocks the enzyme's ability to bind and hydrolyze acetylcholine, leading to an accumulation of ACh in the synaptic cleft. This excess ACh causes hyperstimulation of muscarinic and nicotinic receptors, resulting in disrupted neurotransmission and the toxic effects associated with organophosphate poisoning [3].

The following diagram illustrates this inhibition mechanism:



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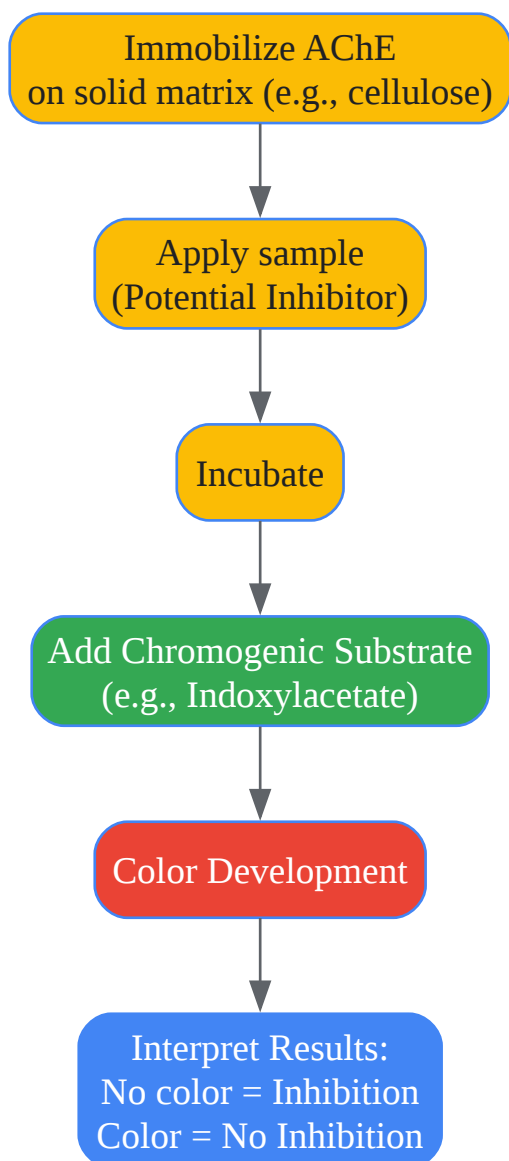
Menazon inhibits AChE by phosphorylating a critical serine residue, preventing acetylcholine breakdown [3].

Experimental Assays for AChE Inhibition

The following table summarizes key experimental approaches used to study AChE inhibition, applicable to **Menazon** and other inhibitors. These methods allow researchers to determine inhibitory potency (IC_{50}), study inhibition kinetics, and visualize enzyme-ligand interactions [5] [6] [7].

Method	Principle	Key Reagents/Components	Typical Workflow
Ellman's Spectrophotometric Assay [6] [7]	AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow anion measured at 412 nm.	Acetylthiocholine (substrate), DTNB (chromogen), electric eel/brain AChE [6] [7].	1. Incubate AChE with inhibitor. 2. Add substrate and DTNB. 3. Monitor absorbance change over time.
Colorimetric Biosensor (Dipstick) [6]	AChE immobilized on cellulose hydrolyzes chromogenic substrate (e.g., indoxylacetate), producing a color change (blue indigo) inhibited by neurotoxins.	Cellulose matrix, immobilized AChE, indoxylacetate or other chromogenic substrate [6].	1. Apply sample to biosensor. 2. Incubate. 3. Add substrate or use pre-loaded substrate. 4. Assess color intensity by naked eye or scanner.
Kinetic Analysis [7]	Determines mode of inhibition (competitive, non-competitive, mixed) and constants (K_i , K_m , V_{max}) by measuring reaction rates at varying substrate/inhibitor concentrations.	Microplate reader, varying concentrations of substrate (acetylthiocholine) and inhibitor [7].	1. Measure initial reaction rates under different conditions. 2. Plot data (e.g., Lineweaver-Burk). 3. Determine inhibition model and constants.
Molecular Docking [7]	Computational simulation predicts binding conformation and affinity between inhibitor (ligand) and AChE active site.	AChE crystal structure (e.g., from Protein Data Bank), ligand structure, docking software [7].	1. Prepare protein and ligand structures. 2. Define active site (e.g., CAS, PAS). 3. Run docking simulation. 4. Analyze binding pose and interactions.

The workflow for a typical colorimetric biosensor assay can be visualized as follows:



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Generalized workflow for a colorimetric AChE biosensor assay used in inhibitor screening [6].

Research Context and Modern Alternatives

While **Menazon** itself is an obsolete pesticide, research on its mechanism remains relevant for understanding organophosphate toxicity and detoxification strategies [3] [2]. Furthermore, the AChE inhibition assay is a vital tool in modern drug discovery, particularly for neurodegenerative diseases like Alzheimer's [4] [8].

Current research explores new classes of AChE inhibitors, including:

- **Natural Flavonoids:** Compounds like quercetin and apigenin show AChE inhibitory and neuroprotective effects [8].
- **Bioactive Peptides:** Protein-derived peptides from food sources (e.g., yellow field pea) have demonstrated potent AChE inhibition in vitro [7].

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